Leukotriene A methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

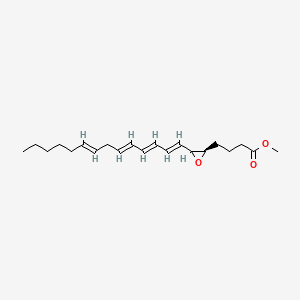

Leukotriene A methyl ester is a derivative of leukotriene A4, which belongs to the family of eicosanoid inflammatory mediators. These compounds are produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid by the enzyme arachidonate 5-lipoxygenase . This compound is an important intermediate in the biosynthesis of other leukotrienes, which play crucial roles in inflammatory and immune responses .

Preparation Methods

The synthesis of leukotriene A methyl ester involves several steps. One common method includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate. This is achieved via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . The intermediate is then converted to this compound through a series of reactions involving solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue and reaction of this tripeptide with commercially available this compound .

Chemical Reactions Analysis

Leukotriene A methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form leukotriene B4, which is an important leukocyte activator.

Reduction: Reduction reactions can modify its structure, affecting its biological activity.

Substitution: Substitution reactions can introduce different functional groups, altering its properties and reactivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include leukotriene B4 and other derivatives that play roles in inflammatory responses .

Scientific Research Applications

Leukotriene A methyl ester has several scientific research applications:

Mechanism of Action

Leukotriene A methyl ester exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and cysteinyl leukotrienes (leukotriene C4, leukotriene D4, and leukotriene E4). These leukotrienes act on specific G protein-coupled receptors, such as BLT1/2 and CysLT1/2, to mediate inflammatory and immune responses . The molecular targets include leukocytes, where they promote chemotaxis, aggregation, and the release of inflammatory mediators .

Comparison with Similar Compounds

Leukotriene A methyl ester is unique compared to other leukotrienes due to its role as an intermediate in the biosynthesis of various leukotrienes. Similar compounds include:

Leukotriene B4: A potent leukocyte activator involved in inflammation.

Leukotriene C4, D4, and E4:

This compound stands out due to its pivotal role in the biosynthetic pathway, making it a crucial compound for studying leukotriene-related processes and developing therapeutic agents targeting leukotriene pathways .

Properties

CAS No. |

75879-18-4 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methyl 4-[(2R)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19?,20-/m1/s1 |

InChI Key |

WTKAVFHPLJFCMZ-WUHFFIFTSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=C/C=C/C1[C@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Synonyms |

leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.